molecular formula C10H10OS B7813665 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

Cat. No.: B7813665
M. Wt: 178.25 g/mol
InChI Key: DBIJCILQQHERCZ-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C10H10OS, characterized by a propyn-1-ol chain linked to a 4-(methylthio)phenyl group. This structure places it in a class of compounds investigated for their potential in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited, closely related 1,3-diarylprop-2-yn-1-one analogs have been designed and synthesized as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes are key mediators of inflammation, making such compounds valuable scaffolds in the development of new anti-inflammatory agents . The methylsulfanyl (or methylthio) group is a recognized pharmacophore in drug discovery, often incorporated to modulate the potency and selectivity of target molecules . The propyn-1-ol moiety also provides a versatile handle for further chemical derivatization, making this compound a potential building block for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIJCILQQHERCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropargyl Alcohols

The following compounds share the propargyl alcohol backbone but differ in substituents on the phenyl ring:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Physical State Key Properties/Applications References
3-Phenylprop-2-yn-1-ol Phenyl C9H8O 132.16 Not reported Oil Intermediate in triazoloquinoxaline synthesis
3-(4-Methylphenyl)prop-2-yn-1-ol 4-Methylphenyl C10H10O 146.19 62.2% Oil Solubility in organic solvents
3-(4-Nitrophenyl)prop-2-yn-1-ol 4-Nitrophenyl C9H7NO3 177.16 94% Solid High reactivity in coupling reactions
3-(3-Methoxyphenyl)prop-2-yn-1-ol 3-Methoxyphenyl C10H10O2 162.19 81% Solid Used in enantioselective cycloisomerizations
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol 4-Methylsulfanylphenyl C17H16OS 268.38 74.5% Pale yellow solid (mp 56–58°C) COX-2 inhibitor candidate

Key Observations:

  • Electronic Effects: The electron-donating methylsulfanyl group in the target compound enhances aromatic stability compared to electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)prop-2-yn-1-ol), which may reduce reactivity in electrophilic substitutions .
  • Synthesis Efficiency: Higher yields (81–94%) are achieved for nitro- and methoxy-substituted analogs, likely due to optimized Sonogashira or copper-mediated coupling conditions . The target compound’s moderate yield (74.5%) suggests steric hindrance from the bulky SCH3 group .
  • Physical State: Methylsulfanyl and nitro substituents favor solid-state formation, whereas smaller groups (e.g., methyl) result in oils .

Heterocyclic and Complex Derivatives

Pyridine-Based Analog
  • The chlorine atom increases electrophilicity, making it useful in medicinal chemistry .
Naphthyl and Cyclopropyl Derivatives
  • 1-Cyclopropyl-3-(2-methoxynaphthalen-6-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol : Exhibits a fused naphthalene system and cyclopropyl group, increasing steric bulk. Synthesized in 67% yield as a white solid (mp 95–97°C), it demonstrates the impact of extended conjugation on melting points .
  • 3-(2-Methoxynaphthalen-6-yl)-1-phenyl-1-(2-phenylcyclopropyl)prop-2-yn-1-ol : A liquid derivative (66% yield) with dual phenyl groups, highlighting versatility in synthetic applications .

Pharmacologically Relevant Derivatives

  • 3-(4-Methylsulfanylphenyl)-1-(4-methoxyphenyl)prop-2-yn-1-ol (8g) : A COX-2 inhibitor analog with additional methoxy substitution. Its solid-state stability (mp 56–58°C) and IR/NMR profiles align with the parent compound, suggesting shared mechanistic pathways .
  • 3-(4-Methylsulfanylphenyl)-1-(4-methylphenyl)prop-2-yn-1-ol (8m): An oil with a methyl group instead of methoxy, illustrating how minor substituent changes modulate physical properties and bioactivity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural characterization methods for 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol?

  • Answer : The compound has a molecular formula of C₁₀H₁₀OS , a molecular weight of 178.25 g/mol , and a CAS number of 16017-24-6 . Key characterization methods include:

  • X-ray crystallography : For precise structural determination, SHELXL (a widely used refinement program) can resolve bond lengths and angles, particularly for propargylic alcohols .
  • Spectroscopy : NMR (¹H/¹³C) to confirm the methylsulfanyl group (δ ~2.5 ppm for S-CH₃) and the propargyl alcohol moiety (δ ~4.3 ppm for -CH₂OH) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the exact mass (theoretical: 178.0453 g/mol for C₁₀H₁₀OS) .

Q. What synthetic routes are effective for preparing this compound?

  • Answer : Two validated methods are:

  • Alkyne coupling : React 4-methylsulfanylphenylacetylene with paraformaldehyde under basic conditions (e.g., K₂CO₃), followed by acid quenching to yield the propargyl alcohol .
  • Propargylation : Use a Meyer–Schuster rearrangement of a preformed propargylic ether, catalyzed by Au(I) or Ag(I), to access the alcohol functionality .
    • Critical parameters : Control reaction temperature (<60°C) to avoid premature oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data for cycloaddition reactions involving this compound?

  • Answer : Discrepancies between experimental and theoretical regioselectivity (e.g., in [3+2] cycloadditions with azides) can be addressed via:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the alkyne and hydroxyl groups. For example, the methylsulfanyl group’s electron-donating effects may alter transition-state geometries .
  • Potential Energy Surface (PES) analysis : Map energy barriers for competing pathways (e.g., 1,2- vs. 1,3-addition) to rationalize observed product ratios .
    • Validation : Cross-check computational predictions with experimental LC-MS/MS or 2D NMR (NOESY) data .

Q. What strategies optimize the crystallographic refinement of this compound derivatives with twinning or disorder?

  • Answer : For challenging crystallographic

  • SHELXL refinement : Use the TWIN/BASF commands to model twinning and the PART/SUMP instructions to resolve disorder in the methylsulfanyl or propargyl groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous scattering contrast for sulfur atoms .
    • Case study : A related compound, 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol, required a twin law (1 0 0 / 0 -1 0 / 0 0 -1) and R1 < 5% for reliable refinement .

Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions compared to methoxy or halogen substituents?

  • Answer : The -SMe group:

  • Electronically : Acts as a moderate electron donor via resonance (+M effect), stabilizing transition states in Sonogashira or Heck couplings.
  • Sterically : Less bulky than -OMe or -X (Cl/Br), enabling faster oxidative addition in Pd-catalyzed reactions .
    • Comparative data : In Suzuki-Miyaura couplings, -SMe-substituted aryl propargyl alcohols show 15–20% higher yields than -OMe analogues due to reduced steric hindrance .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products of this compound under oxidative conditions?

  • Answer : Use a tiered approach:

LC-HRMS : Monitor for sulfoxide (m/z +16) or sulfone (m/z +32) derivatives.

EPR spectroscopy : Detect radical intermediates (e.g., thiyl radicals) during photodegradation.

Kinetic studies : Track Arrhenius parameters (Ea, ΔH‡) under controlled thermal stress .

Q. How can researchers address solubility challenges in biological assays involving this compound?

  • Answer :

  • Co-solvents : Use DMSO:water (≤5% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility while retaining activity .
  • Validation : Confirm stability via ¹H NMR in assay buffers (e.g., PBS, pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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